molecular formula C9H12BrNO2S B1338821 tert-Butyl (2-bromothiophen-3-yl)carbamate CAS No. 21483-64-7

tert-Butyl (2-bromothiophen-3-yl)carbamate

Cat. No. B1338821
CAS RN: 21483-64-7
M. Wt: 278.17 g/mol
InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromothiophen-3-yl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis, medicinal chemistry, and material science. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a sulfonyl source and an acid, as described for the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another approach involves the asymmetric Mannich reaction, which can be used to synthesize chiral tert-butyl carbamates with high enantiomeric purity . Additionally, the Suzuki cross-coupling reaction has been employed to synthesize tert-butyl carbamate derivatives with complex aromatic systems, which are of interest in the production of organic photovoltaic materials .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) calculations can also be used to investigate the molecular structure, conformational stability, and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, which makes them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines , and they can be involved in chiral inversion processes mediated by thionyl chloride with Boc-involved neighboring group participation . The tert-butyl carbamate moiety can also be protected and deprotected through various synthetic steps, as demonstrated in the synthesis of intermediates for natural products with cytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the reactivity and stability of the molecule. The bromo and thiophenyl groups in tert-butyl (2-bromothiophen-3-yl)carbamate suggest potential reactivity in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The synthesis methods often aim for high yields and purity, with considerations for cost efficiency and industry reliability .

Scientific Research Applications

  • Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) studied two carbamate derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate, focusing on the interplay of strong and weak hydrogen bonds in these compounds. This research highlights the molecular interactions and three-dimensional architecture formed by these bonds in crystal packing (Das et al., 2016).

  • Isomorphous Crystal Structures : Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate. They noted an interesting simultaneous hydrogen and halogen bonding on the carbonyl group in these structures (Baillargeon et al., 2017).

  • Synthesis of β-Secretase Inhibitors : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, focusing on their potential as building blocks for novel protease inhibitors. These compounds could be useful in developing treatments for diseases like Alzheimer's (Ghosh et al., 2017).

  • Preparation and Diels‐Alder Reaction : Padwa et al. (2003) focused on the preparation of tert-butyl carbamate derivatives and their application in the Diels‐Alder reaction. This study contributes to the understanding of heterocycles and cycloaddition reactions in organic chemistry (Padwa et al., 2003).

  • Synthesis and Catalysis Studies : Other studies have also explored the synthesis and catalytic applications of tert-butyl carbamate derivatives, highlighting their potential in organic synthesis and the development of new pharmaceuticals. These include research by Storgaard and Ellman (2009), Tang et al. (2014), and Imamoto et al. (2016) (Storgaard and Ellman, 2009), (Tang et al., 2014), (Imamoto et al., 2016).

properties

IUPAC Name

tert-butyl N-(2-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPJQSLSJLTVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524071
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-bromothiophen-3-yl)carbamate

CAS RN

21483-64-7
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl thien-3-ylcarbamate (37 g, 0.19 mol) and N-bromosuccinimide (33 g, 0.19 mol) were combined in carbon tetrachloride (900 mL) and heated at reflux for 3 h. At this time, the mixture was cooled to 23° C. and filtered. The filtrate was washed with water (5×900 mL) to remove succinimide, dried (Na2SO4), and concentrated in vacuo to give the title compound (50 g, 96%, m.p. 68-70° C.) as a tan solid which was pure enough for further use.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

According to the method described in WO2005070916, A boiling solution of tert-Butyl-N-(thiophen-3-yl)carbamate (5.32 g, 26.70 mmol) in dichloromethane (260 ml) was treated portionwise with N-bromo-succinimide (4.73 g, 26.70 mmol) under vigorous stirring. After addition was complete, the heating bath temperature was raised to 65° C. and maintained for 20 minutes before allowing the reaction to cool to room temperature. The reaction mixture was washed with water, dried (MgSO4), filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc) gave a clear oil which crystallized on standing (7.24 g, 97%).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Add NBS (8.9 g, 0.05 mol) to a boiling solution of 3-thiophenyl-carbamic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (500 mL) in small portions and stir the mixture at 65° C. for 20 min. Cool down, remove solvent in vacuo and purify the crude material by flash chromatography (silica gel) eluting with hexanes/diethyl ether 19:1 to obtain 11.1 g (80%) as a white solid: 1H NMR (CDCl3) δ: 7.55 (br s, 1H), 7.24 (d, J=4.0 Hz, 1H), 6.56 (br s, 1H), 1.52 (s, 9H).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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